N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)-N-methylurea
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Description
The compound you mentioned is a complex organic molecule that contains a thiazole ring, a phenyl ring, and a urea group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The phenyl ring is a cyclic group of atoms with the formula C6H5. The urea group (NH2-CO-NH2) is an organic compound that plays a significant role in many biological processes.
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The phenyl ring is also planar and aromatic. The urea group can form hydrogen bonds, which could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . The phenyl ring can undergo electrophilic aromatic substitution reactions, and the urea group can participate in various reactions involving the carbonyl group or the amino groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The presence of the phenyl and urea groups could also affect the compound’s solubility, boiling point, melting point, and other physical and chemical properties .Future Directions
Properties
IUPAC Name |
1-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-3-(2-methoxy-5-methylphenyl)-1-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-10-7-8-15(22-6)14(9-10)19-17(21)20(5)11(2)16-12(3)23-13(4)18-16/h7-9,11H,1-6H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPRLSDNTHRATN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N(C)C(C)C2=C(SC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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